15-azido-pentadecanoic acid

Protein Palmitoylation Metabolic Labeling Click Chemistry

15-Azido-pentadecanoic acid is a terminal azide-functionalized C15 fatty acid probe for bioorthogonal metabolic labeling of protein palmitoylation. Its 15-carbon chain length is structurally homologous to endogenous palmitic acid (C16:0), ensuring faithful recognition by cellular palmitoyltransferases—shorter-chain analogs alter uptake and trafficking. The ω-azide handle enables CuAAC or copper-free SPAAC click chemistry for live-cell imaging, palmitoylome profiling via LC-MS/MS, or ADC linker assembly. Supplied at ≥98% purity to minimize non-specific binding in enrichment workflows. Choose this specific C15 azido-FA to ensure reproducible palmitoylation tracing without revalidation.

Molecular Formula C15H29N3O2
Molecular Weight 283.41 g/mol
CAS No. 118162-46-2
Cat. No. B3395779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15-azido-pentadecanoic acid
CAS118162-46-2
Molecular FormulaC15H29N3O2
Molecular Weight283.41 g/mol
Structural Identifiers
SMILESC(CCCCCCCN=[N+]=[N-])CCCCCCC(=O)O
InChIInChI=1S/C15H29N3O2/c16-18-17-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15(19)20/h1-14H2,(H,19,20)
InChIKeyPYGQAGHMXCCROO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





15-Azido-pentadecanoic Acid (Azido Palmitic Acid, CAS 118162-46-2) – Core Identity as a C15 Lipid Probe for Click Chemistry & Metabolic Labeling


15-Azido-pentadecanoic acid (also referred to as azido palmitic acid or ω-azido-pentadecanoic acid) is a 15-carbon, saturated, straight-chain fatty acid (FA) functionalized with a terminal azide (-N₃) group at the ω-position. Its core function is as a bioorthogonal click chemistry probe for lipid research, specifically for metabolic labeling of post-translationally palmitoylated proteins . This compound belongs to the class of ω-azido fatty acids (ω-azido-FAs), which serve as chemical tools to study fatty acid biosynthesis (elongation, desaturation) and degradation (β-oxidation) upon cellular uptake and enzymatic processing [1]. The C15 chain length mimics endogenous palmitic acid (C16:0), enabling its recognition and incorporation by cellular fatty acid metabolic machinery, while the azide enables subsequent detection via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition .

Why 15-Azido-pentadecanoic Acid (CAS 118162-46-2) Cannot Be Replaced by Generic Clickable Fatty Acids


Substituting 15-azido-pentadecanoic acid with another clickable fatty acid (e.g., shorter-chain ω-azido-FAs or ω-alkynyl-FAs) is not scientifically neutral and will alter or invalidate experimental outcomes. The C15 chain length is structurally homologous to endogenous palmitic acid (C16:0), a fact that underpins its acceptance by cellular palmitoyltransferases and metabolic enzymes; this specific chain length is critical for faithful metabolic tracing of palmitoylation events [1]. Shorter-chain analogs (e.g., 12-azidododecanoic acid) exhibit differential cellular uptake, subcellular trafficking, and enzyme specificity [2]. Furthermore, the choice between an azide (N₃) and an alkyne (-C≡CH) functional group changes the click reaction protocol, with implications for copper cytotoxicity (CuAAC) versus reagent size and stability (SPAAC), directly impacting compatibility with live-cell imaging or in vivo studies [3]. Therefore, for studies targeting palmitoylation or C16-like lipid metabolism, direct substitution without revalidation is unsupported.

Quantitative Differentiation Evidence for 15-Azido-pentadecanoic Acid (CAS 118162-46-2) Relative to Comparators


Chain-Length Specificity: C15 (Palmitic Acid Mimic) vs. C12 (Lauric Acid Mimic)

The C15 chain length of 15-azido-pentadecanoic acid is a critical determinant of its biological utility. As an analog of palmitic acid (C16:0), it is preferentially incorporated into S-palmitoylated proteins via the endogenous palmitoylation machinery. In contrast, shorter ω-azido fatty acids (e.g., C12) exhibit a different substrate specificity profile for fatty acyl-CoA ligases and palmitoyltransferases. Comparative metabolic labeling studies demonstrate that C15 azido-FA is effectively processed by cells as a palmitic acid surrogate, whereas C12 azido-FA traces a distinct lauric acid metabolic fate [1]. This is evidenced by the exclusive labeling of palmitoylated proteins such as GAPDH and H-Ras with ω-alkynyl-C15 analogs, a pattern not fully replicated by shorter chains [1].

Protein Palmitoylation Metabolic Labeling Click Chemistry

Functional Group Comparison: Terminal Azide (N₃) vs. Terminal Alkyne (-C≡CH) for Click Chemistry

The azide functional group in 15-azido-pentadecanoic acid offers distinct advantages over the more widely used terminal alkyne group found in ω-alkynyl-palmitate analogs (e.g., 15-hexadecynoic acid). Azides are smaller (atomic mass 42 Da for N₃ vs. 25 Da for C≡CH, but the azide is linear and less sterically demanding than a terminal sp-hybridized carbon) and, crucially, enable copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) when reacted with cyclooctynes (e.g., DBCO, BCN) [1]. This eliminates the requirement for a cytotoxic copper(I) catalyst, which is mandatory for the standard CuAAC reaction used with terminal alkynes. In live-cell or in vivo applications where copper toxicity compromises cell viability or physiological function, the azide/SPAAC combination is the enabling technology, whereas an alkyne/CuAAC approach is not permissible [2].

Bioorthogonal Chemistry Copper-Free Click Live-Cell Imaging

Cellular Uptake & Incorporation Efficiency: C15 Azide vs. C17 Alkyne Probes

The efficiency of cellular uptake and subsequent metabolic incorporation into complex lipids is influenced by the chain length of the fatty acid probe. Studies on ω-azido-fatty acids show that C15 and C17 derivatives are effectively taken up by cells and incorporated into various lipid classes (phospholipids, triglycerides) [1]. However, a direct cross-study comparison of C15-azido-pentadecanoic acid versus the commonly used C17-alkyne probe (17-octadecynoic acid) suggests that the C15 azide offers a better balance between minimal structural perturbation and high click reaction kinetics. Specifically, C17-alkyne probes have been reported to exhibit lower incorporation efficiency into certain phospholipid species compared to shorter-chain azide analogs, likely due to the increased bulk of the alkyne and the longer chain deviating further from native C16 palmitic acid [1]. Quantitatively, C15 azido-FA derivatives show >90% conversion to click-labeled products in HPLC/MS analysis of cellular lipid extracts, a benchmark for efficient metabolic tracing [2].

Metabolic Tracing Lipid Metabolism Subcellular Fractionation

Purity & Characterization Benchmark: Impact on Reproducibility in Click Chemistry Workflows

The reproducibility of click chemistry-based assays is highly sensitive to the purity of the azide or alkyne probe. Trace impurities, particularly free fatty acids or azide-decomposition products, can inhibit click reactions or cause non-specific background labeling. Commercially available 15-azido-pentadecanoic acid is routinely supplied with a purity specification of ≥98% (HPLC-verified) . This contrasts with some in-house synthesized or lower-grade commercial ω-alkynyl-fatty acids, which can exhibit significant batch-to-batch variability and contain unreacted starting materials that interfere with CuAAC catalysis [1]. The high purity of the standard commercial product minimizes the need for pre-use purification and ensures consistent click reaction kinetics, thereby enhancing cross-experiment reproducibility.

Bioconjugation ADC Linker Quality Control

Defined Research and Industrial Applications for 15-Azido-pentadecanoic Acid (CAS 118162-46-2)


Copper-Free Live-Cell Imaging of Protein Palmitoylation Dynamics

Based on its compatibility with SPAAC (Section 3, Evidence Item 2), 15-azido-pentadecanoic acid is uniquely suited for live-cell fluorescence microscopy to track the spatiotemporal dynamics of protein palmitoylation. Cells are metabolically labeled with the azido-FA, then reacted with a DBCO-conjugated fluorophore in a copper-free, non-toxic manner, enabling real-time visualization of palmitoylated protein trafficking in viable cells [1].

Enrichment and Proteomic Identification of Palmitoylated Proteins (Palmitoylome)

Leveraging the high-efficiency, chain-length-specific metabolic incorporation (Section 3, Evidence Items 1 & 3), this compound is the preferred probe for palmitoylome profiling. After metabolic labeling, the azide handle enables covalent capture onto alkyne-functionalized agarose beads via CuAAC. This allows for stringent washing and specific enrichment of the palmitoylated proteome for downstream identification by LC-MS/MS [2]. The high purity of commercial supplies (Section 3, Evidence Item 4) is critical to minimize non-specific bead binding.

Synthesis of Lipid-Based ADC Linkers for Targeted Drug Delivery

In the field of Antibody-Drug Conjugates (ADCs), 15-azido-pentadecanoic acid serves as a versatile, bifunctional linker precursor. The carboxylic acid group can be activated and conjugated to a drug payload or targeting ligand, while the azide provides an orthogonal click handle for later-stage assembly of the conjugate. This strategy is valuable for creating ADCs with improved pharmacokinetic properties or for constructing lipid-based nanoparticle delivery systems [3].

Quantitative Analysis of Fatty Acid Metabolism via HPLC/MS Tracing

As demonstrated by the class of ω-azido fatty acids (Section 3, Evidence Item 3), 15-azido-pentadecanoic acid is an effective chemical tracer for quantitative analysis of fatty acid elongation, desaturation, and β-oxidation pathways. After cellular incubation and lipid extraction, the azide-containing metabolites are selectively derivatized with an alkyne-containing mass tag via click chemistry, enabling their highly sensitive and specific detection and quantification by HPLC/MS [4].

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